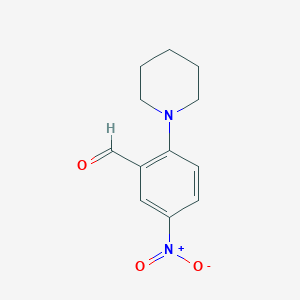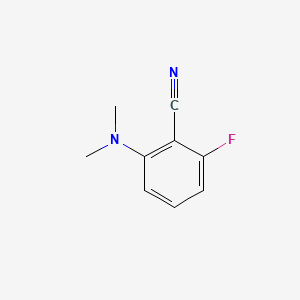
2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4F5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group.
準備方法
The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the introduction of difluoro and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method involves the reaction of 2,3-difluorobenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups such as difluoro and trifluoromethyl makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetonitrile group yields carboxylic acids, while reduction yields primary amines .
科学的研究の応用
2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is investigated for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
作用機序
The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
類似化合物との比較
2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylacetonitrile: This compound lacks the difluoro groups, which may result in different chemical reactivity and biological activity.
2,3-Difluorophenylacetonitrile: This compound lacks the trifluoromethyl group, which can affect its overall stability and reactivity.
2,3-Difluoro-4-methylphenylacetonitrile: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in hydrophobicity and electronic properties
The uniqueness of this compound lies in the combination of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
特性
IUPAC Name |
2-[2,3-difluoro-4-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-7-5(3-4-15)1-2-6(8(7)11)9(12,13)14/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKKNZSEHMTPEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371824 |
Source


|
| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240800-44-6 |
Source


|
| Record name | 2,3-Difluoro-4-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(6-Chloropyridin-3-yl)methylidene]-3-phenyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B1301686.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)








